L-(+)-Arabinose - 5328-37-0

L-(+)-Arabinose

Catalog Number: EVT-338079
CAS Number: 5328-37-0
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-(+)-arabinose is a naturally occurring aldopentose, a type of monosaccharide containing five carbon atoms and an aldehyde functional group. [] It is a diastereomer of D-arabinose, which is more commonly found in nature. [, ] L-(+)-arabinose is less prevalent but plays a significant role in scientific research, particularly in the following areas:

  • Microbial metabolism: L-(+)-arabinose serves as a carbon source for various microorganisms and is involved in metabolic pathways like the pentose phosphate pathway. [, , ]
  • Glycobiology: L-(+)-arabinose is a constituent of plant cell wall polysaccharides like arabinans and arabinoxylans. [, ]
  • Chemical synthesis: L-(+)-arabinose serves as a chiral building block for synthesizing complex molecules, including pharmaceuticals. [, ]
  • Biotechnology: L-(+)-arabinose is used as an inducer in gene expression systems, particularly in bacteria. [, ]

D-Penicillamine

Relevance: D-Penicillamine was condensed with 2,3,4,5-Tetra-O-acetyl-aldehydo-L-arabinose to synthesize derivatives of 2-Polyacetoxyalkylthiazolidine-4-carboxylic acid. This research utilized the structural features of both D-Penicillamine and L-(+)-Arabinose to create novel compounds [].

Reference:

2,3,4,5-Tetra-O-acetyl-aldehydo-L-arabinose

Relevance: This compound is a key reactant with D-Penicillamine in the synthesis of 2-Polyacetoxyalkylthiazolidine-4-carboxylic acid derivatives. The use of the protected L-(+)-Arabinose derivative enables specific chemical transformations at the aldehyde group [].

Reference:

5,5-Dimethyl-2(S)- and 5,5-dimethyl-2(R)-(L-arabino-1′,2′,3′,4′-tetraacetoxybutyl)thiazolidine-4(S)-carboxylic acids

Compound Description: These two compounds are diastereomers formed from the condensation reaction between D-Penicillamine and 2,3,4,5-Tetra-O-acetyl-aldehydo-L-arabinose. They are derivatives of thiazolidine carboxylic acid, incorporating the structural elements of both starting materials [].

Reference:

D-(+)-Glucose

Relevance: In several studies, D-(+)-Glucose is used as a comparative control or as a component in sugar mixtures alongside L-(+)-Arabinose. These studies examine microbial lipid production [], solubility in ionic liquids [], and sugar assimilation patterns []. The comparison highlights the distinct properties and metabolic pathways associated with each sugar.

D-(−)-Fructose

Relevance: Similar to D-(+)-Glucose, D-(−)-Fructose serves as a comparative carbohydrate in studies exploring sugar solubility [] and extraction capabilities using ionic liquids []. These comparisons offer insights into how structural differences between sugars influence their interactions with solvents and extraction media.

References:

D-(+)-Galactose

Relevance: D-(+)-Galactose is often studied in conjunction with L-(+)-Arabinose, particularly in research on sugar metabolism and transport in bacteria. These studies investigate the preferential utilization of different sugars as carbon sources, providing insights into bacterial metabolic pathways and the regulation of gene expression in response to different sugars [, , ].

References:

D-(+)-Xylose

Relevance: D-(+)-Xylose is frequently studied alongside L-(+)-Arabinose in the context of plant biomass utilization, microbial metabolism, and sugar transport. It is often used in combination with L-(+)-Arabinose in fermentation media to assess microbial lipid production []. Additionally, the transport and metabolism of D-(+)-Xylose are compared to L-(+)-Arabinose to understand sugar utilization pathways in bacteria []. The structural similarity between D-(+)-Xylose and L-(+)-Arabinose makes them relevant for studying enzyme specificity and substrate recognition.

References:

L-(+)-Rhamnose

Relevance: L-(+)-Rhamnose is often found coexisting with L-(+)-Arabinose in plant materials and is studied in combination with it to analyze the composition of plant-derived polysaccharides []. This co-occurrence highlights their shared biological origin and emphasizes the diversity of sugars found in natural sources.

Reference:

D-(+)-Mannose

Relevance: Like other sugars mentioned, D-(+)-Mannose is included in studies examining sugar solubility [], metabolism [], and the composition of plant polysaccharides []. It helps to understand the structural diversity of sugars and their impact on various biological processes when compared with L-(+)-Arabinose.

References:

Sucrose

Relevance: Sucrose is used in studies investigating the extraction of alkaloids with ionic liquids alongside L-(+)-Arabinose and other carbohydrates. This research examines the ability of different carbohydrates to create aqueous biphasic systems with ionic liquids, impacting the partitioning and extraction of target molecules [].

Maltose

Relevance: Similar to sucrose, maltose is investigated for its ability to form aqueous biphasic systems with ionic liquids for alkaloid extraction. Comparing its behavior with L-(+)-Arabinose helps understand how different sugar structures influence the formation and properties of these extraction systems [].

Reference:

L-arabonate

Relevance: L-arabonate is a key intermediate in the metabolic pathway of L-(+)-Arabinose in certain bacteria. Research on the metabolism of L-arabinose and related compounds like L-arabonate helps elucidate the biochemical pathways involved in bacterial energy production [].

D-xylonate

Relevance: D-xylonate serves as an intermediate in the metabolic breakdown of D-(+)-Xylose in bacteria. This compound is studied alongside L-(+)-Arabinose and its metabolites to compare and contrast the catabolic pathways of these pentose sugars in microorganisms [].

4-Amino-4-deoxy-L-arabinose

Relevance: This compound is structurally related to L-(+)-Arabinose and is significant in studies investigating the resistance mechanisms of bacteria to antimicrobial peptides. Specifically, the presence of 4-amino-4-deoxy-L-arabinose in bacterial lipopolysaccharides is linked to resistance against polymyxin B [].

Reference:

L-Arabinosylureas

Relevance: These compounds highlight the use of L-(+)-Arabinose as a chiral starting material for synthesizing potentially bioactive molecules. Research on L-arabinosylureas and their isomers provides insights into their structural properties and potential applications [].

Overview

L-(+)-Arabinose is a naturally occurring sugar classified as an aldopentose, which is a monosaccharide with five carbon atoms and an aldehyde group. It is primarily found in plant cell walls, particularly in the form of polysaccharides such as arabinoxylan and arabinogalactan. L-arabinose plays a significant role in the structural integrity of plant cell walls and is also involved in various biological processes.

Source

L-arabinose is predominantly sourced from natural materials, particularly from plant-derived substances such as gum arabic, corn bran, and sugar cane pulp. It can be extracted through various methods, including acid hydrolysis and enzymatic hydrolysis of biomass rich in arabinoxylan. Additionally, L-arabinose can be synthesized chemically or through biotechnological processes, although these methods often face challenges related to cost and efficiency.

Classification

L-arabinose is classified under the category of pentoses, which are monosaccharides containing five carbon atoms. It is specifically an aldopentose due to the presence of an aldehyde functional group. In terms of its stereochemistry, L-arabinose has multiple isomers, with the L-form being biologically significant.

Synthesis Analysis

Methods

L-arabinose can be synthesized through several methods:

  1. Chemical Synthesis: This involves multi-step reactions starting from simpler sugars or sugar derivatives. For example, L-arabinose can be synthesized from D-ribose through isomerization reactions catalyzed by specific enzymes.
  2. Biological Synthesis: L-arabinose can also be produced via fermentation processes using microorganisms that can metabolize substrates such as xylose. Yeast species like Saccharomyces cerevisiae have been genetically modified to enhance their ability to ferment L-arabinose into ethanol, demonstrating a potential method for its production from biomass.
  3. Enzymatic Hydrolysis: Enzymes such as arabinoxylanase can be used to hydrolyze plant materials rich in arabinoxylans to release L-arabinose. This method is often more environmentally friendly compared to chemical methods.

Technical Details

The production process often involves optimizing conditions such as temperature, pH, and substrate concentration to maximize yield. For instance, during fermentation processes, anaerobic conditions are typically maintained to favor the growth of specific yeast strains that efficiently convert sugars into ethanol and other byproducts.

Molecular Structure Analysis

Structure

L-arabinose has the molecular formula C5H10O5C_5H_{10}O_5 and a molecular weight of approximately 150.13 g/mol. Its structure consists of a five-membered ring (furanose form) or a six-membered ring (pyranose form), depending on its conformation in solution.

  • Furanose Form: The furanose structure resembles a pentagon.
  • Pyranose Form: The pyranose structure resembles a hexagon.

Data

  • Melting Point: 154°C - 158°C
  • Specific Rotation: +100° to +104° (in water)
  • Density: Approximately 1.585 g/cm³
  • Solubility: Highly soluble in water; slightly soluble in alcohols; insoluble in ether and acetone.
Chemical Reactions Analysis

Reactions

L-arabinose participates in various chemical reactions typical of carbohydrates:

  1. Fermentation: L-arabinose can be fermented by specific yeast strains to produce ethanol under anaerobic conditions.
  2. Reduction: It can undergo reduction to form L-arabitol through hydrogenation processes using catalysts like ruthenium.
  3. Hydrolysis: In acidic or enzymatic conditions, it can be hydrolyzed to yield smaller sugar units or alcohols.

Technical Details

The fermentation process typically requires precise control over environmental conditions, including temperature and pH, to optimize microbial activity and product yield. For example, maintaining an anaerobic environment enhances ethanol production from L-arabinose.

Mechanism of Action

Process

The metabolism of L-arabinose involves its conversion into intermediates that enter glycolytic pathways. In yeast, L-arabinose is first transported into the cell where it is phosphorylated and subsequently converted into xylulose-5-phosphate by specific enzymes.

Data

Studies have shown that engineered strains of yeast can metabolize L-arabinose effectively when provided with necessary cofactors and optimal growth conditions. This pathway not only allows for energy production but also facilitates the synthesis of valuable chemicals like ethanol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Sweetness approximately half that of sucrose
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Reactivity: Reacts with reducing agents; undergoes typical carbohydrate reactions such as oxidation and reduction.
  • Solubility Characteristics: Highly soluble in water due to its polar hydroxyl groups.
Applications

Scientific Uses

L-arabinose has several applications in scientific research and industry:

  1. Fermentation Industry: Used as a substrate for producing ethanol through fermentation processes.
  2. Food Industry: Acts as a low-calorie sweetener due to its reduced sweetness compared to sucrose.
  3. Biotechnology: Serves as a model sugar for studying carbohydrate metabolism in plants and microorganisms.
  4. Pharmaceuticals: Investigated for potential health benefits related to glycemic control and metabolic disorders.

Properties

CAS Number

5328-37-0

Product Name

L-(+)-Arabinose

IUPAC Name

(3R,4S,5S)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1

InChI Key

SRBFZHDQGSBBOR-HWQSCIPKSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyms

Arabinose
L Arabinose
L-Arabinose

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O

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